1,5-Diphenyl-1H-1,2,3-triazole
Overview
Description
“1,5-Diphenyl-1H-1,2,3-triazole” is a type of triazole, which is a class of nitrogen-containing heterocyclic compounds . Triazoles are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Synthesis Analysis
Triazoles can be synthesized via Cu- and Ru-catalyzed click reactions . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Molecular Structure Analysis
The molecular structure of “1,5-Diphenyl-1H-1,2,3-triazole” is characterized by a five-membered aromatic ring system having molecular formula C14H11N3 . The structure of triazoles allows them to form several low energy conformers .
Chemical Reactions Analysis
Triazole compounds have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .
Physical And Chemical Properties Analysis
Triazoles are known for their unique properties, inert nature, and ability to mimic amide bonds . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Scientific Research Applications
Pharmacophoric Groups in Medicinal Chemistry
1,5-Diphenyl-1H-1,2,3-triazole derivatives have been identified as significant in medicinal chemistry due to the pharmacophoric properties of 1,2,3-triazoles. These properties have been utilized in designing bioactive molecules containing the triazole nucleus, particularly because of their ability to engage in pivotal binding interactions with biological targets while maintaining an acceptable pharmacokinetic profile. The triazole ring's metabolic stability, cytochrome inhibition capacity, and contribution to compound solubility have been focal points of analysis (Massarotti et al., 2014).
Pyrolysis and Chemical Transformations
The pyrolysis of 1,5-diphenyl-1,2,3-triazoles has been explored, yielding compounds like phenylindole and N-(phenylvinylidene)aniline. This process involves significant label scrambling, indicating the intermediacy of a 1H-azirine in the reactions. These findings provide valuable insights into the thermal decomposition and potential chemical transformations of 1,5-diphenyl-1H-1,2,3-triazole derivatives (Gilchrist, Rees, & Thomas, 1975).
Coordination Chemistry and Structural Studies
Studies have showcased the versatility of 1,5-diphenyl-1H-1,2,3-triazole in coordination chemistry. The synthesis and solid-state structures of protonated and hydroxyl-alkyl-substituted variants demonstrate their capacity to form complex multi-nuclear structures with silver ions, highlighting their potential as versatile ligands in coordination chemistry (Suntrup, Kleoff, & Sarkar, 2018).
Supramolecular Interactions
1,5-Diphenyl-1H-1,2,3-triazole and its derivatives engage in various supramolecular interactions, enhancing their applications in fields like anion recognition, catalysis, and photochemistry. The triazole unit's coordinationversatility, including its capacity to form complexes with anions and cations, makes it a fundamental component in the construction of complex molecular architectures. The exploration of these interactions can guide the development of new applications in supramolecular and coordination chemistry (Schulze & Schubert, 2014).
Click Chemistry in Drug Discovery
1,5-Diphenyl-1H-1,2,3-triazole derivatives are crucial in click chemistry, a modular approach that emphasizes the use of reliable and practical chemical transformations. This methodology has vast applications in drug discovery, including lead identification, target-templated in situ chemistry, proteomics, and DNA research. The 1,2,3-triazole formation from azides and terminal acetylenes is particularly important due to its dependability, specificity, and compatibility with biological systems. The triazole products from these reactions are not merely passive linkers; they actively interact with biological targets through hydrogen bonding and dipole interactions, showcasing their utility in drug discovery (Kolb & Sharpless, 2003).
Safety And Hazards
properties
IUPAC Name |
1,5-diphenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHTARDQMFJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299888 | |
Record name | 1,5-Diphenyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,5-Diphenyl-1H-1,2,3-triazole | |
CAS RN |
4874-85-5 | |
Record name | 1,2,3-Triazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diphenyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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